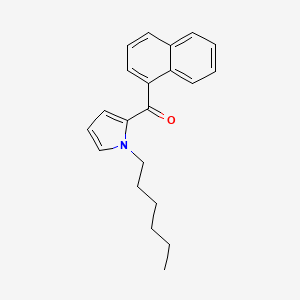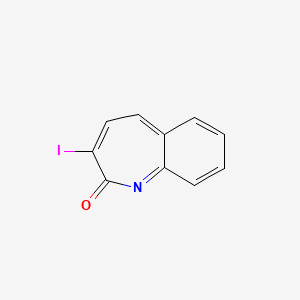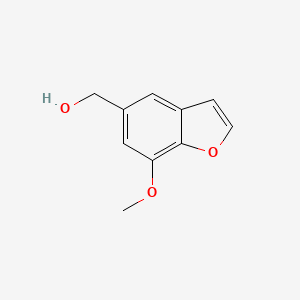
rac Tolterodine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Tolterodine-d6 Hydrochloride is a deuterated form of Tolterodine Hydrochloride, where some of the hydrogen atoms are replaced by deuterium. It is a muscarinic receptor antagonist, primarily used in scientific research. The compound is known for its application in studying the pharmacokinetics and pharmacodynamics of Tolterodine, a drug used to treat overactive bladder .
Méthodes De Préparation
The preparation of rac Tolterodine-d6 Hydrochloride involves the chemical synthesis of Tolterodine Hydrochloride followed by the introduction of deuterium atoms. This can be achieved by reacting Tolterodine Hydrochloride with a reagent containing deuterium. The process typically involves multiple steps, including the protection and deprotection of functional groups, and the use of deuterated reagents under controlled conditions .
Analyse Des Réactions Chimiques
rac Tolterodine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
rac Tolterodine-d6 Hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the reaction mechanisms and pathways of Tolterodine.
Biology: The compound helps in understanding the biological interactions and effects of Tolterodine.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of Tolterodine in the body.
Industry: The compound is used in the development and testing of new drugs and formulations
Mécanisme D'action
rac Tolterodine-d6 Hydrochloride acts as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes. This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying. The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparaison Avec Des Composés Similaires
rac Tolterodine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Tolterodine Hydrochloride: The non-deuterated form used clinically for overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective muscarinic receptor antagonist used to treat overactive bladder. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in pharmacokinetic studies
Propriétés
Numéro CAS |
1330076-60-2 |
|---|---|
Formule moléculaire |
C22H32ClNO |
Poids moléculaire |
367.991 |
Nom IUPAC |
2-[3-[bis(1,1,1-trideuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/i1D3,3D3; |
Clé InChI |
FSUOGWPKKKHHHM-WYTNBCSLSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Synonymes |
rac 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol-d6 Hydrochloride; R-(+)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine-d6 Hydrochloride; PNU-20058E-d6; Detrol-d6; Detrusitol-d6; R-(+)-Toltaridine-d6 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8](/img/structure/B590079.png)
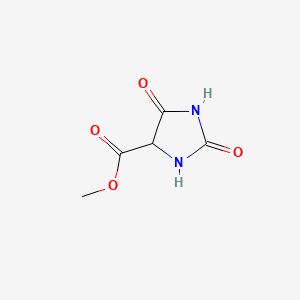
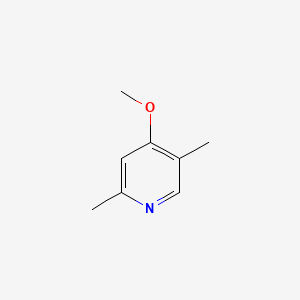
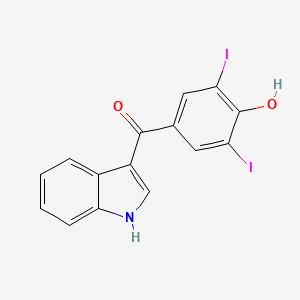
![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)
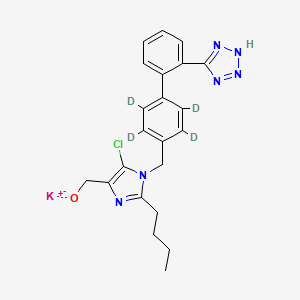
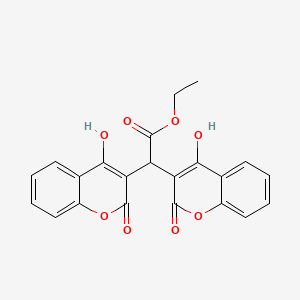
![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)
